molecular formula C20H26N2O5S B3008042 4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone CAS No. 873675-08-2

4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone

Cat. No.: B3008042
CAS No.: 873675-08-2
M. Wt: 406.5
InChI Key: HUJOQVXCGGJPNF-UHFFFAOYSA-N
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Description

4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone typically involves multiple steps:

    Formation of the Sulfonyl Intermediate: The initial step involves the sulfonylation of 3-(tert-butyl)-4-methoxyaniline with a sulfonyl chloride reagent under basic conditions to form the sulfonyl intermediate.

    Piperazine Coupling: The sulfonyl intermediate is then reacted with piperazine in the presence of a suitable base to form the piperazinyl derivative.

    Ketone Formation: Finally, the piperazinyl derivative is coupled with 2-furyl ketone using a coupling reagent such as a carbodiimide or a similar activating agent to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the furan ring, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation under acidic conditions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products include nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

The compound could be explored for its therapeutic potential, particularly in the development of new drugs. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design.

Industry

In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It might act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    Protein Binding: The compound could bind to proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-thienyl ketone: Similar structure but with a thiophene ring instead of a furan ring.

    4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-pyridyl ketone: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone lies in its specific combination of functional groups and heterocyclic rings, which may confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[4-(3-tert-butyl-4-methoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-20(2,3)16-14-15(7-8-17(16)26-4)28(24,25)22-11-9-21(10-12-22)19(23)18-6-5-13-27-18/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJOQVXCGGJPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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